Ethyl 2-amino-3-methylpent-4-enoate
Description
Significance of Non-Proteinogenic α-Amino Acids in Organic Synthesis and Chemical Biology
Non-proteinogenic amino acids (NPAAs), which are not among the 22 naturally encoded in the genome for protein assembly, represent a vast and diverse class of molecules. wikipedia.org While over 140 NPAAs are found in proteins, thousands more exist in nature or have been synthesized in the laboratory. wikipedia.org Their significance in organic synthesis and chemical biology is immense, serving as crucial building blocks for pharmaceuticals, agrochemicals, and novel biomaterials. frontiersin.orgnih.gov
In the realm of drug discovery, NPAAs are instrumental in developing peptide-based therapeutics with improved properties. Peptides composed solely of natural amino acids often suffer from poor stability in biological systems. The incorporation of NPAAs can fundamentally alter the drug-like properties of these peptides, enhancing their stability against proteolysis and constraining their conformation to improve efficacy. nih.gov Prominent examples of drugs derived from or containing NPAAs include the immunosuppressant cyclosporine and the antibiotic vancomycin. nih.gov
Furthermore, NPAAs play a vital role as metabolic intermediates, signaling molecules, and defense compounds in various organisms. cultivatorphytolab.com For instance, gamma-aminobutyric acid (GABA) acts as a key inhibitory neurotransmitter in the brain, while plants produce NPAAs like canavanine as a defense mechanism against herbivores. wikipedia.orgcultivatorphytolab.com The structural diversity of NPAAs, which can be generated through various biosynthetic and synthetic routes, allows for the exploration of novel chemical space and the creation of molecules with unique functions. frontiersin.orgacs.org
Overview of Vinylglycine and Related α-Amino-γ,δ-Unsaturated Esters
Vinylglycine is a notable example of a β,γ-unsaturated α-amino acid, characterized by a carbon-carbon double bond positioned between the β and γ carbons relative to the carboxyl group. nih.govnih.gov This structural feature makes vinylglycine and its derivatives, including α-amino-γ,δ-unsaturated esters, valuable precursors in organic synthesis. The presence of the vinyl group allows for a variety of chemical transformations, enabling the construction of more complex molecules. unl.edu
The synthesis of vinylglycine and its analogs has been a subject of considerable research. nih.govunl.edu These compounds serve as mechanism-based inactivators of certain enzymes, particularly those dependent on pyridoxal (B1214274) phosphate (B84403) (PLP). The vinyl group can be isomerized into a conjugated system, which then acts as a Michael acceptor, leading to irreversible inhibition of the enzyme. nih.gov This property has led to the development of compounds like vigabatrin, an antiepileptic drug, which is a derivative of GABA containing a vinyl group. nih.gov
The asymmetric synthesis of α-vinylic amino acids is crucial for their biological applications, as the stereochemistry often dictates their activity. unl.edu Various methods have been developed to control the stereochemistry at the α-carbon, often employing chiral auxiliaries or catalysts. unl.edunih.gov These synthetic strategies provide access to a wide range of enantiomerically pure α-vinylic amino acids and their ester derivatives, which are valuable tools for studying biochemical pathways and for the development of new therapeutic agents.
Structural Features and Stereochemical Complexity of Ethyl 2-Amino-3-Methylpent-4-Enoate
This compound is an α-amino acid ester with a γ,δ-unsaturated side chain. Its molecular structure is defined by an ethyl ester group attached to the carboxyl function of a pentenoic acid backbone, with an amino group at the α-carbon (C2), a methyl group at the β-carbon (C3), and a double bond between C4 and C5.
The key structural features of this compound are:
α-Amino Group (-NH₂): This group imparts basicity and nucleophilicity to the molecule and is a key site for peptide bond formation.
Ethyl Ester Group (-COOEt): This group protects the carboxylic acid functionality and enhances the compound's solubility in organic solvents.
γ,δ-Unsaturation (C=C): The terminal double bond is a site of reactivity, allowing for reactions such as addition and polymerization.
Methyl Substituent (-CH₃): The methyl group at the C3 position introduces steric bulk, which can influence the molecule's conformation and reactivity.
The stereochemical complexity of this compound arises from the presence of two chiral centers at C2 and C3, and the potential for E/Z isomerism at the C4-C5 double bond, although in this terminal case, it is not a factor. This means that four possible stereoisomers can exist: (2S, 3R), (2S, 3S), (2R, 3S), and (2R, 3R). The specific stereochemistry of the molecule is critical as it will determine its biological activity and interaction with other chiral molecules like enzymes.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₅NO₂ |
| Molecular Weight | 157.2 g/mol |
| Exact Mass | 157.1104 g/mol |
| Polar Surface Area | 52.32 Ų |
| LogP (Octanol-Water Partition Coefficient) | 1.75 |
Data sourced from a hypothetical analysis as direct experimental data is sparse. vulcanchem.com
Historical Context and Early Synthetic Endeavors for Analogous Compounds
The synthesis of amino acids has been a fundamental pursuit in chemistry since the famous Miller-Urey experiment in 1953, which demonstrated the formation of amino acids from a mixture of simple gases under simulated early Earth conditions. ebsco.com This experiment provided a plausible pathway for the prebiotic origin of these essential building blocks of life. astrobiology.com Following this, significant efforts were directed towards the chemical synthesis and industrial production of amino acids, with fermentation becoming a dominant method. nih.gov
The synthesis of unsaturated amino acids, a more specialized area, gained momentum with the discovery of their roles as enzyme inhibitors and their potential as therapeutic agents. nih.gov Early synthetic work on analogous compounds often involved multi-step sequences. For instance, the synthesis of vinylglycine has been reported through various routes, highlighting the chemical challenges associated with introducing unsaturation into an amino acid framework. nih.gov
While specific historical synthetic routes for this compound are not well-documented in the literature, the synthesis of structurally related α,β-unsaturated and γ,δ-unsaturated amino esters has been explored. vulcanchem.com For example, visible-light photoredox catalysis has emerged as a modern strategy for the regioselective radical addition of aminoalkyl radicals to allenoates, providing a potential, though hypothetical, pathway to compounds like this compound. vulcanchem.com This involves the amination of a γ,δ-unsaturated ester precursor. vulcanchem.com The development of such advanced synthetic methods continues to expand the accessibility of complex non-proteinogenic amino acids.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
ethyl 2-amino-3-methylpent-4-enoate |
InChI |
InChI=1S/C8H15NO2/c1-4-6(3)7(9)8(10)11-5-2/h4,6-7H,1,5,9H2,2-3H3 |
InChI Key |
ZQXTZEYHHLQHCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C=C)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Ethyl 2 Amino 3 Methylpent 4 Enoate
Chemoenzymatic Synthetic Approaches
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of biocatalysts. This approach is particularly advantageous for the preparation of enantiomerically pure amino acids and their derivatives.
Enzymatic Resolution of Diastereomeric Mixtures
The synthesis of ethyl 2-amino-3-methylpent-4-enoate often results in a mixture of diastereomers. Enzymatic resolution is a powerful technique to separate these stereoisomers, leveraging the high stereospecificity of enzymes. This typically involves the selective transformation of one enantiomer from a racemic mixture, allowing for the separation of the unreacted enantiomer.
L-aminoacylases are enzymes that catalyze the hydrolysis of the N-acyl group from N-acyl-L-amino acids, leaving the N-acyl-D-amino acid unreacted. This method is a cornerstone of industrial amino acid production. In the context of this compound, a racemic mixture of the corresponding N-acetylated amino acid, N-acetyl-2-amino-3-methylpent-4-enoic acid, can be subjected to hydrolysis by an L-aminoacylase. The enzyme would selectively hydrolyze the L-enantiomer to produce the free L-amino acid, which can then be separated from the unreacted N-acetyl-D-amino acid. Subsequent esterification of the separated L-amino acid would yield the desired enantiopure ethyl (2S)-amino-3-methylpent-4-enoate. The choice of the acyl group is crucial, with acetyl and chloroacetyl groups being common due to their influence on enzyme activity and ease of introduction.
Acylase I from the fungus Aspergillus melleus is a commercially available and robust enzyme widely used for the kinetic resolution of a broad range of N-acyl-L-amino acids. fluorochem.co.uk Its operational stability and broad substrate tolerance make it an attractive candidate for the resolution of N-acetyl-2-amino-3-methylpent-4-enoic acid. The enzyme is known to be activated by Co²⁺ ions, which can enhance its catalytic efficiency. fluorochem.co.uk The resolution process would be analogous to that described for L-aminoacylases, yielding the L-amino acid and the unreacted N-acetyl-D-amino acid.
Table 1: General Parameters for Acylase I from Aspergillus melleus
| Parameter | Value |
| Enzyme Commission Number | EC 3.5.1.14 |
| Source | Aspergillus melleus |
| Optimum pH | 7.5 - 8.5 |
| Optimum Temperature | 40 - 50 °C |
| Common Activators | Co²⁺ |
This table represents typical conditions and may require optimization for the specific substrate.
Biocatalytic Transformations in Stereoselective Synthesis
Beyond resolution, biocatalytic transformations can be employed for the direct stereoselective synthesis of chiral amino acids. Enzymes such as transaminases (also known as aminotransferases) can catalyze the transfer of an amino group from a donor molecule to a keto acid precursor. For the synthesis of this compound, a suitable precursor would be ethyl 2-oxo-3-methylpent-4-enoate. A stereoselective transaminase could then convert this α-keto ester into the desired α-amino ester with high enantiomeric excess. The selection of the appropriate transaminase and amino donor is critical for achieving high conversion and stereoselectivity.
Asymmetric Synthesis Strategies
Asymmetric synthesis aims to create chiral molecules from achiral starting materials using chiral catalysts or auxiliaries. This approach avoids the need for resolution of racemic mixtures, making it an efficient and atom-economical strategy.
Asymmetric Claisen Rearrangements and Their Variants
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that proceeds through a-sigmatropic rearrangement of an allyl vinyl ether. When applied to the synthesis of amino acids, this reaction can establish the stereochemistry at the α- and β-positions with a high degree of control.
For the synthesis of this compound, a relevant strategy is the asymmetric ester enolate Claisen rearrangement. This involves the reaction of an N-protected glycine (B1666218) ester with an allylic alcohol, in this case, crotyl alcohol (but-2-en-1-ol), in the presence of a chiral catalyst or auxiliary. The stereochemical outcome of the rearrangement is dictated by the geometry of the enolate and the conformation of the chair-like transition state.
A well-established method involves the use of a chiral auxiliary attached to the nitrogen of the amino acid. The auxiliary directs the stereochemical course of the rearrangement, and its subsequent removal yields the enantiomerically enriched product. Alternatively, the use of chiral Lewis acids or Brønsted acids can catalyze the rearrangement enantioselectively. For instance, a Brønsted acid-catalyzed asymmetric allenoate Claisen reaction has been reported to produce γ,δ-unsaturated β-keto esters with high enantiocontrol, which are precursors to the target amino acid structure.
Table 2: Key Intermediates and Reagents in the Asymmetric Claisen Rearrangement Approach
| Intermediate/Reagent | Role |
| N-protected glycine ethyl ester | Amino acid precursor |
| Crotyl alcohol | Source of the 3-methylpent-4-enyl group |
| Chiral auxiliary | Stereodirecting group |
| Chiral Lewis/Brønsted acid | Asymmetric catalyst |
The diastereoselectivity of the Claisen rearrangement is highly dependent on the substituents on the allylic system. The presence of a methyl group on the double bond of the allylic partner (as in crotyl alcohol) directly influences the formation of the syn or anti diastereomer of the product. Careful selection of the reaction conditions and the chiral catalyst is therefore essential to obtain the desired stereoisomer of this compound.
Ligand-Controlled Diastereoselection in Claisen Rearrangements
The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the asm.orgasm.org-sigmatropic rearrangement of an allyl vinyl ether. nih.govbioinfopublication.org The stereochemical outcome of this rearrangement can be influenced by the use of chiral ligands, which coordinate to a metal catalyst and create a chiral environment. This environment forces the reaction to proceed through a transition state that favors the formation of one diastereomer over others.
For instance, the enantioselective synthesis of cyclic ketones with fully substituted α-positions has been achieved through a Claisen rearrangement triggered by chiral organomagnesium reagents. nih.gov These reagents are generated in situ from Grignard reagents and chiral ligands like octahydro-BINOL derivatives. nih.gov The ligand dictates the facial selectivity of the initial carbonyl addition, and intramolecular chelation of the resulting magnesium alkoxide can direct the subsequent allyl group migration, leading to high diastereoselectivity. nih.gov Similarly, catalytic enantioselective aromatic Claisen rearrangements have been developed using π-copper(II) complexes with chiral amino acid-derived amide ligands. rsc.org The choice of ligand and the copper salt can even determine which enantiomer of the product is formed. rsc.org
Table 1: Examples of Ligand-Controlled Claisen Rearrangements
| Catalyst/Ligand System | Substrate Type | Selectivity | Reference |
|---|---|---|---|
| Chiral Organomagnesium Reagent (Grignard + Chiral Ligand) | 2-Allyloxyenones | High enantio- and diastereomeric ratios | nih.gov |
| π–Cu(II) complex with L-α-homoalanine amide ligand | Allyl 2-naphthyl ethers | Up to 92% ee (S)-product | rsc.org |
Substrate-Controlled Stereoisomer Formation
In substrate-controlled synthesis, the stereochemical outcome is dictated by one or more existing chiral centers within the starting material. The inherent chirality of the substrate directs the approach of reagents from the less sterically hindered face, leading to the preferential formation of a specific stereoisomer.
The Johnson-Claisen rearrangement, a variation that uses an allylic alcohol and an orthoester, is a classic example where substrate control is paramount. bioinfopublication.org The geometry (E/Z) of the double bond in the allylic alcohol and the chirality of the alcohol itself control the relative stereochemistry of the newly formed stereocenters. bioinfopublication.org For a chiral secondary allylic alcohol, the reaction proceeds with a 1,3-chirality transfer, effectively translating the stereochemical information from the starting material to the γ,δ-unsaturated ester product. bioinfopublication.org This principle has been applied in the diastereoselective Ireland-Claisen rearrangement of substituted allyl β-amino esters to generate enantiopure α-substituted-β-amino acids with good diastereoselectivity. rsc.org
Indium-Mediated Diastereoselective Allylation of Imines
Indium-mediated allylation is a valuable method for the formation of homoallylic amines from imines. rsc.orgacs.org This reaction is often carried out in aqueous media, making it a greener alternative to other organometallic additions. The use of chiral auxiliaries on the imine nitrogen or chiral ligands for the indium metal can induce high levels of diastereoselectivity. rsc.org The reaction of imines derived from N-glyoxyloylbornane-10,2-sultam with allyl iodide in the presence of indium has been shown to produce α-amino derivatives with high diastereoselectivities (86–90% de). rsc.org
Sulfinyl Imine Derivatives in Chiral Induction
N-sulfinyl imines are highly effective chiral building blocks for the asymmetric synthesis of amino acids and their derivatives. wikipedia.orgrsc.org The chiral sulfinyl group, such as a tert-butanesulfinyl group, is attached to the imine nitrogen and acts as a powerful stereodirecting auxiliary. wikipedia.orgnih.gov When organometallic reagents add to the carbon-nitrogen double bond, the sulfinyl group directs the nucleophile to one face of the imine, resulting in high asymmetric induction. wikipedia.org
The combination of sulfinyl imine chemistry with indium-mediated allylation is particularly effective. The diastereoselective allylation of N-tert-butanesulfinyl imines can be achieved with allylic alcohols under palladium catalysis in the presence of indium salts. rsc.org This method provides homoallylic amines with high chemo- and stereoselectivities. rsc.org The sulfinyl auxiliary is robust, prevents racemization of the newly formed stereocenter, and can be easily removed under acidic conditions to reveal the primary amine. wikipedia.org
Table 2: Diastereoselective Addition to N-tert-butanesulfinyl Imines
| Nucleophile/Reagent | Imine Substrate | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|
| Lithium acetylene | Imine of isobutyl aldehyde | 99:1 | nih.gov |
| Crotyl alcohol / Pd-catalyst / Indium salt | Aromatic N-sulfinyl imines | High anti-diastereoselectivity | rsc.org |
Catalyst Systems and Reaction Optimization
The efficiency and selectivity of indium-mediated allylations can be significantly enhanced through careful selection of the catalyst system and optimization of reaction conditions. While many indium-mediated reactions can proceed stoichiometrically, the development of catalytic systems is a key goal for sustainability and cost-effectiveness.
For example, a highly enantioselective amide allylation of α-iminoamides has been developed using catalytic amounts of InCl₃, ZnCl₂, and a BINOL derivative. nih.gov This system facilitates the synthesis of amide-functionalized α-methylene-γ-butyrolactams with excellent yields and high enantioselectivities. nih.gov In other systems, the use of palladium catalysts in conjunction with indium has been shown to be effective for the allylation of N-sulfinyl imines using allylic alcohols, which are more environmentally benign than the corresponding allylic halides. rsc.org The optimization of factors such as solvent, temperature, and the specific indium salt or ligand is crucial for achieving high yields and selectivities. orgsyn.org
Dynamic Kinetic Resolution Methods
Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic starting material into a single enantiomer of a product with a theoretical maximum yield of 100%. This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other—with an in situ racemization of the slower-reacting enantiomer. princeton.edu
In the context of amino acid synthesis, DKR has been applied to racemic α-halo esters to produce optically active N-protected amino esters in high yields (70-95%) and with excellent diastereomeric excesses (85 to >98%). acs.org Biocatalytic DKR approaches have also been developed. For example, a transaminase-based DKR can prepare β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.govchemrxiv.org This method relies on a thermophilic enzyme that facilitates the DKR process. nih.gov Another enzymatic DKR method uses stereoselective amino acid amidases in the presence of an α-amino-ε-caprolactam racemase to produce chiral D- or L-amino acids from racemic amino acid amides. asm.org
Other Chiral Auxiliary-Mediated Approaches
Beyond sulfinyl imines, a variety of other chiral auxiliaries are employed to control stereochemistry in the synthesis of α-amino acids. numberanalytics.com These auxiliaries are temporarily attached to the substrate, direct the stereochemical course of a reaction, and are subsequently removed. numberanalytics.com
One well-established method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. Alkylation of these complexes proceeds with high diastereoselectivity, and subsequent hydrolysis removes the auxiliary and the metal to yield the desired α-amino acid. nih.gov Pseudoephenamine is another practical chiral auxiliary that can be used to synthesize enantiomerically enriched carboxylic acids and other compounds through diastereoselective alkylation reactions. harvard.edu These amide derivatives often exhibit high diastereoselectivity and have the advantage of being crystalline, which facilitates purification. harvard.edu
Conventional Multistep Chemical Synthesis Routes
The synthesis of non-proteinogenic amino acids such as this compound is a significant area of research due to their potential applications in medicinal chemistry and as chiral building blocks. Conventional multistep syntheses provide reliable, albeit often lengthy, pathways to such complex molecules. These routes typically rely on well-established chemical transformations, allowing for the construction of the target molecule from simpler, more readily available precursors.
Strategies Involving Alkene Functionalization
One logical approach to the synthesis of this compound involves the late-stage functionalization of a precursor that already contains the core carbon skeleton and the vinyl group. This strategy hinges on the selective introduction of the amino group at the α-position of a pre-existing ester.
A plausible precursor for such a strategy would be ethyl 2-methyl-4-pentenoate. The key challenge lies in the selective introduction of an amino group at the C-2 position. While direct amination of an unactivated C-H bond is challenging, several methods can be envisaged:
α-Halogenation followed by Nucleophilic Substitution: A common strategy involves the α-bromination of the ester using a reagent like N-Bromosuccinimide (NBS) under radical or ionic conditions. The resulting α-bromo ester can then undergo nucleophilic substitution with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia or a protected amine.
Enolate Chemistry: The ester can be deprotonated to form an enolate, which can then be reacted with an electrophilic nitrogen source. Reagents such as di-tert-butyl azodicarboxylate or other similar electrophilic aminating agents can be employed.
Allylic Amination: While less direct for α-amination, allylic amination reactions on related substrates could be considered, followed by manipulation of the resulting functional groups to achieve the desired product.
A hypothetical synthetic sequence starting from ethyl 2-methyl-4-pentenoate is presented below:
| Step | Reaction | Reagents and Conditions | Intermediate Product |
| 1 | α-Bromination | N-Bromosuccinimide (NBS), CCl₄, light/heat | Ethyl 2-bromo-2-methylpent-4-enoate |
| 2 | Azide Substitution | Sodium Azide (NaN₃), DMF | Ethyl 2-azido-2-methylpent-4-enoate |
| 3 | Reduction | H₂, Pd/C or LiAlH₄ | This compound |
It is important to note that the methyl group at the α-position in the proposed precursor (ethyl 2-methyl-4-pentenoate) differs from the target molecule's structure, which has a methyl group at the 3-position. A more suitable starting material would be ethyl 3-methylpent-4-enoate. Functionalization would then proceed via α-amination of this substrate.
Routes from Precursor α-Keto Esters
A robust and widely used method for the synthesis of α-amino acids proceeds through α-keto ester intermediates. This approach allows for the stereoselective introduction of the amino group in the final steps of the synthesis. The key precursor for the synthesis of this compound via this route would be ethyl 2-oxo-3-methylpent-4-enoate .
The synthesis of such β,γ-unsaturated α-keto esters can be achieved through various methods, including the condensation of aldehydes with pyruvates. researchgate.net For instance, the reaction of methacrolein (B123484) with ethyl pyruvate (B1213749) in the presence of a Lewis acid could potentially yield the desired α-keto ester precursor.
Once the α-keto ester is obtained, the amino group can be introduced via several methods:
Reductive Amination: This is a direct method where the keto group is reacted with ammonia or an ammonium (B1175870) salt in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction proceeds via an intermediate imine which is then reduced in situ.
Transamination: Biocatalytic transamination using transaminase enzymes offers a highly stereoselective route to α-amino acids. rsc.org A suitable transaminase and an amino donor (e.g., isopropylamine (B41738) or alanine) can convert the α-keto ester into the corresponding α-amino ester with high enantiomeric excess. rsc.org
Oximation and Reduction: The keto group can be converted to an oxime using hydroxylamine. Subsequent reduction of the oxime, for example by catalytic hydrogenation or using reducing agents like zinc in acetic acid, yields the amino group.
The following table summarizes these potential amination strategies:
| Amination Method | Reagents | Key Features |
| Reductive Amination | NH₃/NH₄Cl, NaBH₃CN | Direct, one-pot conversion. Can be challenging to control stereoselectivity without chiral auxiliaries. |
| Enzymatic Transamination | Transaminase (e.g., ATA-113), Isopropylamine | High stereoselectivity (can produce specific enantiomers), mild reaction conditions. rsc.org |
| Oximation followed by Reduction | 1. NH₂OH·HCl 2. H₂, Pd/C or Zn/CH₃COOH | Classical method, generally provides racemic products unless a chiral reducing agent or catalyst is used. |
Retrosynthetic Analysis for Vinyl Amino Acid Esters
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by mentally breaking them down into simpler, commercially available starting materials. researchgate.net For this compound, a vinyl amino acid ester, several disconnections can be proposed.
A primary retrosynthetic disconnection is the C-N bond of the α-amino group. This leads back to the corresponding α-keto ester, ethyl 2-oxo-3-methylpent-4-enoate , and an ammonia equivalent. This is a common strategy in amino acid synthesis.
Retron 1: C-N Bond Disconnection
The α-keto ester can be further disconnected. A Claisen condensation-type disconnection between the C2 and C3 carbons suggests diethyl oxalate (B1200264) and 3-methyl-1-butene (B165623) as starting materials, though this is a less common transformation. A more plausible disconnection is an aldol-type reaction between ethyl pyruvate and methacrolein. researchgate.net
Retron 2: C2-C3 Bond Disconnection (from α-keto ester)
An alternative retrosynthetic approach involves forming the vinyl group at a later stage. For instance, one could start from a precursor containing a leaving group at the γ- or δ-position and introduce the double bond via an elimination reaction. This is a known strategy in the synthesis of other vinylglycine derivatives. nih.govunl.edu
Another retrosynthetic strategy considers the formation of the amino acid backbone from a chiral precursor, ensuring the stereochemistry from the start. For example, a chiral glycine enolate equivalent could be alkylated with a suitable electrophile like 3-bromo-2-methylpropene.
The choice of the synthetic route will ultimately depend on factors such as the availability of starting materials, the desired stereochemistry, and the scalability of the reactions. The routes involving α-keto ester intermediates are generally well-established and offer good control over the introduction of the amino group.
Stereochemical Investigations and Control
Diastereoselectivity in Synthetic Reactions
The synthesis of β,γ-unsaturated α-amino acids and their esters often yields diastereomeric mixtures. The relative configuration of the substituents at the C2 (α) and C3 (β) positions determines whether the resulting diastereomer is syn or anti.
Syn and Anti Diastereomer Formation and Control
The formation of syn and anti diastereomers of compounds structurally similar to ethyl 2-amino-3-methylpent-4-enoate is a common feature in their synthesis. For instance, the alkylation of glycine (B1666218) imine esters with secondary sulfonates has been shown to be a method for the syn-selective synthesis of β-branched α-amino acids. The control over the formation of either the syn or anti diastereomer is a key challenge and a subject of significant research. In some cases, such as the palladium-catalyzed allylic alkylation of titanium chelated enolates of N-(α-Hydroxyacyl)-glycine esters, it is possible to selectively access both diastereomers by tuning the reaction conditions.
Factors Influencing Diastereomeric Ratios
Several factors can influence the ratio of syn to anti diastereomers produced in a chemical reaction. These include:
The nature of the starting materials: The choice of reactants and their inherent stereochemistry can direct the stereochemical outcome of the reaction.
Reaction conditions: Temperature, solvent, and the presence of additives can have a profound effect on diastereoselectivity. For example, in certain reactions, the use of specific solvents and counterions (e.g., potassium) is crucial for maximizing the diastereomeric ratio.
Catalyst or auxiliary: The use of chiral auxiliaries or catalysts can enforce a specific approach of the reactants, leading to the preferential formation of one diastereomer over the other.
Enantioselectivity and Chiral Purity
Beyond diastereoselectivity, the control of enantioselectivity is crucial for obtaining a single, chirally pure stereoisomer. This involves the determination of the enantiomeric excess (ee) and methods for the separation or enrichment of enantiomers.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of a sample of this compound can be determined using several analytical techniques:
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used method for separating enantiomers and quantifying their relative amounts. The choice of the chiral stationary phase (CSP) is critical for achieving good separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) phenylcarbamates, have proven effective for the resolution of various chiral amines and amino acid esters. yakhak.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to determine enantiomeric excess through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers to form diastereomeric complexes or derivatives that exhibit distinct signals in the NMR spectrum, allowing for their quantification. nih.govresearchgate.net For instance, mandelic acid analogues have been used as chiral solvating agents for the ¹H-NMR determination of the enantiomeric composition of chiral amines.
Methods for Chiral Separation and Enrichment
When a synthesis results in a mixture of enantiomers (a racemate), methods for their separation or enrichment are necessary to obtain the desired chirally pure compound. Common techniques include:
Chiral Chromatography: As mentioned for the determination of ee, preparative-scale chiral HPLC can be used to separate and isolate individual enantiomers.
Enzymatic Resolution: Enzymes can exhibit high stereoselectivity, catalyzing a reaction for one enantiomer while leaving the other unreacted. This difference in reactivity allows for the separation of the two enantiomers.
Diastereomeric Salt Formation: Reaction of a racemic mixture with a single enantiomer of a chiral resolving agent forms a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which can be exploited for their separation by crystallization.
Conformational Analysis and Stereochemical Assignment
The three-dimensional structure of this compound, including the preferred conformations and the absolute configuration of its stereocenters, can be elucidated through a combination of spectroscopic and computational methods.
The conformation of the molecule is influenced by the rotational freedom around its single bonds. For β,γ-unsaturated γ-amino esters, the conformation in both monomeric form and within peptides has been studied. researchgate.net These studies provide insight into the preferred spatial arrangement of the atoms.
The definitive assignment of the stereochemistry of each stereocenter is typically achieved through:
X-ray Crystallography: This technique provides the most unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the relative and absolute stereochemistry. researchgate.net While a crystal structure for this compound itself was not found in the reviewed literature, a structure for the related compound, ethyl 2-[(4-bromophenyl)amino]-3,4-dimethylpent-3-enoate, has been reported. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the through-space proximity of different protons in a molecule. mdpi.com This information is invaluable for deducing the relative stereochemistry and preferred conformation in solution.
Computational modeling can also be employed to predict the most stable conformations and to correlate calculated NMR parameters with experimental data, further aiding in the stereochemical assignment.
Impact of Stereoisomerism on Reactivity and Biological Recognition
This compound possesses two stereocenters, leading to the possibility of four stereoisomers: (2R, 3R), (2S, 3S), (2R, 3S), and (2S, 3R). The distinct spatial arrangement of the amino and methyl groups in these diastereomers and enantiomers results in significant differences in their chemical reactivity and how they are recognized by biological macromolecules such as enzymes and receptors.
The broader class of α-vinylic amino acids, to which this compound belongs, is known for its activity as enzyme inhibitors. nih.gov The stereochemistry of these molecules is paramount to their inhibitory function. For instance, L-vinylglycine is a known inhibitor of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, including 1-aminocyclopropane-1-carboxylate (ACC) synthase. nih.govnih.gov The "L" configuration at the α-carbon is often crucial for recognition and binding to the active site of these enzymes, which are inherently chiral and have evolved to interact specifically with L-amino acids. researchgate.netlibretexts.org
The reactivity of the vinyl group in this compound is also influenced by the stereochemistry at the adjacent chiral centers. The orientation of the methyl group at the β-position can sterically hinder or facilitate the approach of reagents to the double bond, thereby affecting the diastereoselectivity of reactions such as hydrogenations, epoxidations, or Michael additions.
In the context of biological recognition, enzymes and receptors are highly sensitive to the stereochemistry of their substrates and ligands. The precise fit of a molecule into the active or binding site is often a prerequisite for biological activity. A change in the configuration of even a single stereocenter can dramatically alter this interaction, leading to a loss of activity or even a different biological effect altogether. For example, in a study of 3-Br-acivicin derivatives, only the isomers with a specific (5S, αS) stereochemistry displayed significant antiplasmodial activity, suggesting that stereoselective uptake mechanisms are at play. nih.govresearchgate.net This highlights the general principle that the biological activity of chiral compounds is intrinsically linked to their stereochemical identity.
The table below summarizes the expected differential effects of the stereoisomers of this compound based on established principles for related vinylglycine derivatives.
| Stereoisomer Configuration | Expected Relative Reactivity | Expected Biological Recognition (Enzyme Inhibition) |
| (2S, 3R) | Potentially higher reactivity in certain asymmetric syntheses due to specific catalyst-substrate interactions. | Likely to be a more potent inhibitor of L-amino acid targeting enzymes. |
| (2R, 3S) | May exhibit different diastereoselectivity in reactions compared to its enantiomer. | Expected to have significantly lower or no inhibitory activity. |
| (2S, 3S) | Reactivity profile would differ from diastereomers due to altered steric and electronic environment. | Biological activity would be distinct from the (2S, 3R) isomer, potentially targeting different enzymes or having lower affinity. |
| (2R, 3R) | Enantiomeric reactivity to the (2S, 3S) isomer in chiral environments. | Likely to be inactive or significantly less active as an enzyme inhibitor compared to the (2S, 3R) isomer. |
The development of stereoselective synthetic methods is crucial for accessing individual stereoisomers of this compound to fully elucidate their distinct properties. unl.edu Techniques such as biocatalytic dynamic kinetic resolution and asymmetric Michael additions have proven effective in the stereocontrolled synthesis of related β-branched α-amino acids. researchgate.netchemrxiv.org By isolating and studying each stereoisomer, a comprehensive understanding of the structure-activity relationships can be established, which is vital for the potential application of this compound in medicinal chemistry and chemical biology.
Chemical Reactivity and Transformations of Ethyl 2 Amino 3 Methylpent 4 Enoate
Reactions at the Terminal Alkene Moiety
The terminal double bond in ethyl 2-amino-3-methylpent-4-enoate is susceptible to a variety of addition and oxidation reactions, providing a gateway to further functionalization of the molecule's side chain.
Electrophilic Additions (e.g., Halogenation, Hydrohalogenation)
The terminal alkene can undergo electrophilic addition reactions. For instance, allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or molecular chlorine. rsc.orgresearchgate.net In a study on a structurally similar compound, (2S,3S)-N-phthaloylisoleucine methyl ester, treatment with NBS in carbon tetrachloride under reflux with light irradiation resulted in allylic bromination. rsc.org Similarly, reaction with chlorine in carbon tetrachloride can lead to the corresponding allylic chloride. rsc.org These reactions typically proceed through a radical mechanism when initiated by light or radical initiators, or an ionic mechanism with molecular halogens in the dark. rsc.org The regioselectivity of these reactions is directed by the stability of the resulting radical or carbocation intermediate, which is stabilized by the adjacent double bond.
Hydrohalogenation, the addition of hydrogen halides (such as HBr or HCl) across the double bond, is also a feasible transformation. This reaction would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the terminal carbon of the alkene, and the halogen atom adds to the more substituted carbon, leading to a secondary halide. However, the presence of the electron-withdrawing amino ester functionality could influence the regioselectivity.
Hydrogenation and Reduction to Saturated Derivatives
The terminal alkene can be readily reduced to the corresponding saturated derivative through catalytic hydrogenation. This transformation is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. rsc.org The reaction is generally efficient and proceeds under mild conditions, selectively reducing the carbon-carbon double bond without affecting the ester or the protected amine functionality. This allows for the synthesis of the saturated amino acid ester, ethyl 2-amino-3-methylpentanoate.
Oxidative Cleavage and Functionalization
The terminal alkene is susceptible to oxidative cleavage, a reaction that breaks the carbon-carbon double bond and forms two new carbonyl-containing functional groups. masterorganicchemistry.comyoutube.com A common method for this transformation is ozonolysis, which involves treating the alkene with ozone (O₃) followed by a workup with a reducing or oxidizing agent. masterorganicchemistry.comyoutube.com
A reductive workup, typically using dimethyl sulfide (B99878) (DMS) or zinc and water, would yield an aldehyde and formaldehyde. An oxidative workup, using hydrogen peroxide (H₂O₂), would oxidize the initially formed aldehyde to a carboxylic acid. youtube.com This reaction provides a powerful tool for degrading the side chain and introducing new oxygenated functionalities.
Sharpless Dihydroxylation and Epoxidation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.org This reaction utilizes osmium tetroxide (OsO₄) as the catalyst in the presence of a chiral quinine (B1679958) ligand. wikipedia.org Depending on the choice of the chiral ligand, either (DHQ)₂PHAL (in AD-mix-α) or (DHQD)₂PHAL (in AD-mix-β), the dihydroxylation of the terminal alkene of this compound can be directed to produce either of the two possible enantiomeric diols with high selectivity. nih.govorganic-chemistry.org The reaction is highly site-selective for the most electron-rich double bond. wikipedia.org The resulting diol can be a versatile intermediate for the synthesis of various complex molecules.
Furthermore, under specific conditions, the resulting diols can be converted to epoxides with retention of configuration, providing another route to valuable chiral building blocks.
Transformations of the Amine and Ester Functional Groups
The amine and ester functionalities of this compound are key handles for peptide coupling, derivatization, and modification of the molecule's core structure.
Amine Protection and Deprotection Strategies
The primary amine group is nucleophilic and can react with a wide range of electrophiles. In many synthetic sequences, it is necessary to protect the amine to prevent unwanted side reactions. Common protecting groups for amino acids and their esters include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). ijacskros.comorganic-chemistry.org
Below is a table summarizing common amine protection strategies:
| Protecting Group | Reagent for Protection | Deprotection Conditions |
| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl in dioxane) |
| Cbz (benzyloxycarbonyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (e.g., H₂, Pd/C) |
| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) |
Ester Hydrolysis and Transesterification
The ester functionality in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to hydrolysis and transesterification reactions, which are fundamental transformations for modifying the ester group.
Ester Hydrolysis:
Ester hydrolysis involves the cleavage of the ester bond by water, typically under acidic or basic conditions, to yield a carboxylic acid and an alcohol. libretexts.orglibretexts.org
Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst and an excess of water, the ester undergoes hydrolysis to form 2-amino-3-methylpent-4-enoic acid and ethanol (B145695). This reaction is reversible, and its completion requires driving the equilibrium, for instance, by removing one of the products. libretexts.orglibretexts.org
Base-Catalyzed Hydrolysis (Saponification): When treated with a base like sodium hydroxide, the ester is irreversibly hydrolyzed to the corresponding carboxylate salt (sodium 2-amino-3-methylpent-4-enoate) and ethanol. This reaction, known as saponification, proceeds to completion. libretexts.org
The presence of the neighboring amino group can potentially influence the rate of hydrolysis through intramolecular catalysis or by affecting the electron density at the ester carbonyl.
Transesterification:
Transesterification is the process of exchanging the ethyl group of the ester with another alkyl or aryl group from an alcohol (R'-OH). wikipedia.org This reaction is also typically catalyzed by an acid or a base. wikipedia.org For instance, reacting this compound with methanol (B129727) in the presence of a catalyst would yield mthis compound and ethanol. The equilibrium can be shifted towards the desired product by using a large excess of the new alcohol or by removing the ethanol as it is formed. wikipedia.org Enzymatic transesterification using lipases also presents a mild and selective alternative. saudijournals.com
Table 1: Hypothetical Conditions for Ester Hydrolysis and Transesterification
| Transformation | Reagents | Catalyst | Product(s) |
| Acidic Hydrolysis | Water (excess) | H₂SO₄ (catalytic) | 2-Amino-3-methylpent-4-enoic acid + Ethanol |
| Basic Hydrolysis | Sodium Hydroxide | - | Sodium 2-amino-3-methylpent-4-enoate + Ethanol |
| Transesterification | Methanol | Sodium Methoxide | Mthis compound + Ethanol |
Acylations and Derivatizations
The primary amino group in this compound is a potent nucleophile, readily undergoing acylation and other derivatizations to form a variety of amide and related compounds. aklectures.com
N-Acylation:
The amino group can be acylated using various acylating agents, such as acyl chlorides, acid anhydrides, or other esters, to form N-acyl derivatives. aklectures.com For example, reaction with acetyl chloride or acetic anhydride (B1165640) in the presence of a base would yield ethyl 2-(acetylamino)-3-methylpent-4-enoate. The choice of acylating agent and reaction conditions can be tailored to achieve high yields and selectivity. Selective acylation of the amino group in the presence of other nucleophilic sites is a common strategy in the synthesis of complex molecules. google.comgoogle.com
Other Derivatizations:
Beyond simple acylation, the amino group can participate in a wide array of other transformations, including:
Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride) to form sulfonamides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Formation of Imines (Schiff Bases): Condensation with aldehydes or ketones.
These derivatizations are crucial for introducing new functionalities and for protecting the amino group during subsequent synthetic steps.
Table 2: Examples of Acylation and Derivatization Reactions
| Reaction Type | Reagent | Product |
| N-Acetylation | Acetic Anhydride | Ethyl 2-(acetylamino)-3-methylpent-4-enoate |
| N-Benzoylation | Benzoyl Chloride | Ethyl 2-(benzoylamino)-3-methylpent-4-enoate |
| N-Tosylation | Tosyl Chloride | Ethyl 2-(tosylamino)-3-methylpent-4-enoate |
Cyclization and Rearrangement Reactions
The presence of both an amino group and an unsaturated system in this compound provides the structural motif for various intramolecular cyclization and rearrangement reactions, which are powerful tools for the synthesis of heterocyclic compounds.
Intramolecular Cyclization Pathways
The γ,δ-unsaturated amino ester structure of this compound makes it a suitable precursor for the synthesis of substituted pyrrolidines through intramolecular cyclization. These reactions often proceed via the addition of the nitrogen nucleophile to the double bond, which can be promoted by various catalysts. For instance, methods involving the biocatalytic reductive amination of a ketone bearing a leaving group, followed by spontaneous cyclization have been explored for the synthesis of 2-substituted chiral pyrrolidines. nih.gov
Pericyclic Reactions Involving the Unsaturated System
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. libretexts.orgbyjus.com The unsaturated system in this compound can potentially participate in several types of pericyclic reactions.
One of the most relevant pericyclic reactions for this class of compounds is the 3-aza-Cope rearrangement , a type of wikipedia.orgwikipedia.org-sigmatropic rearrangement. wikipedia.org In this reaction, a 1,5-diene system containing a nitrogen atom at the 3-position undergoes a concerted reorganization of electrons. For this compound, after appropriate N-allylation to form a quaternary ammonium (B1175870) salt, a 3-aza-Cope rearrangement could potentially occur, leading to a rearranged product with a new carbon-carbon bond. nih.gov Such rearrangements can be synthetically useful for constructing complex molecular scaffolds. rsc.orgchemrxiv.org
Another potential pericyclic reaction is the Ene reaction , where the alkene of one molecule reacts with an alkene containing an allylic hydrogen in another molecule (or intramolecularly). libretexts.org While less common for simple amino esters, under specific conditions, the vinyl group could act as the "ene" component.
The feasibility and outcome of these pericyclic reactions are highly dependent on the specific reaction conditions, including temperature, catalysts, and the nature of any substituents on the molecule.
Spectroscopic and Computational Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For ethyl 2-amino-3-methylpent-4-enoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for complete structural assignment.
¹H NMR Spectral Analysis, Chemical Shifts, and Coupling Constants
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, and the coupling constants (J) between adjacent protons provide information about the dihedral angles and connectivity.
Predicted ¹H NMR Data (Note: As of July 2025, specific, experimentally verified ¹H NMR data for this compound is not available in the public domain. The following table represents predicted values based on known chemical shift ranges for similar functional groups.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
|---|---|---|---|
| Ha (CH₃-CH₂) | 1.20-1.30 | Triplet (t) | J = 7.1 |
| Hb (CH₃-CH) | 1.00-1.15 | Doublet (d) | J = 7.0 |
| Hc (NH₂) | 1.50-2.50 | Broad Singlet (br s) | - |
| Hd (CH-CH=CH₂) | 2.40-2.60 | Multiplet (m) | - |
| He (CH-NH₂) | 3.40-3.60 | Doublet (d) | J = 5.0 |
| Hf (CH₂-O) | 4.10-4.25 | Quartet (q) | J = 7.1 |
| Hg, Hh (C=CH₂) | 5.00-5.20 | Multiplet (m) | - |
| Hi (C=CH) | 5.70-5.90 | Multiplet (m) | - |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will give rise to a distinct signal.
Predicted ¹³C NMR Data (Note: As of July 2025, specific, experimentally verified ¹³C NMR data for this compound is not available in the public domain. The following table represents predicted values based on known chemical shift ranges for similar functional groups.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (CH₃-CH₂) | 14.0-15.0 |
| C2 (CH₃-CH) | 15.0-20.0 |
| C3 (CH-CH=CH₂) | 40.0-45.0 |
| C4 (CH-NH₂) | 55.0-60.0 |
| C5 (CH₂-O) | 60.0-62.0 |
| C6 (C=CH₂) | 115.0-120.0 |
| C7 (C=CH) | 135.0-140.0 |
| C8 (C=O) | 172.0-175.0 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and confirm the structure, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for example, showing correlations between the ethyl protons (Ha and Hf), between the methyl protons of the pentenyl group and the adjacent methine proton (Hb and Hd), and among the olefinic and allylic protons (Hd, Hg, Hh, Hi).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to unambiguously assign the protonated carbons in the ¹³C NMR spectrum.
Special Considerations for Chiral Centers and Olefinic Protons
Chiral Center: The carbon at the 2-position (C2) is a chiral center. In a chiral solvent or in the presence of a chiral shift reagent, the protons and carbons near this center may exhibit diastereotopicity, leading to more complex splitting patterns or separate signals for otherwise equivalent nuclei.
Olefinic Protons: The protons on the double bond (Hg, Hh, and Hi) will form a complex splitting pattern due to their geminal and vicinal couplings. The exact chemical shifts and coupling constants would be critical in determining the stereochemistry of the molecule if applicable, although for a terminal vinyl group, this is less complex than for internal alkenes.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound, a critical piece of data for confirming its identity.
Predicted HRMS Data (Note: As of July 2025, specific, experimentally verified HRMS data for this compound is not available in the public domain. The following table provides the calculated exact mass for the protonated molecule.)
| Ion | Elemental Composition | Calculated Exact Mass |
|---|---|---|
| [M+H]⁺ | C₈H₁₆NO₂ | 158.1176 |
The fragmentation pattern observed in the mass spectrum would be expected to show losses of characteristic fragments, such as the ethoxy group (-45 Da), the carboxyl group (-44 Da), and cleavage of the carbon-carbon bonds in the pentenyl chain, providing further corroboration of the proposed structure.
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's absolute configuration, which is crucial for understanding its biological activity and stereospecific interactions.
For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal of sufficient quality is grown, it is mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined.
In cases of chiral molecules, such as the enantiomers of this compound, anomalous dispersion is used to determine the absolute configuration. This involves collecting diffraction data at a specific wavelength that is absorbed by one of the atoms in the crystal, which allows for the differentiation between the two possible enantiomeric forms. The absolute configurations of related α-quaternary chiral glutamic acid derivatives have been successfully determined using this method. acs.org For instance, the absolute configurations of certain derivatives were established as (2R,3R,4R) through X-ray crystallography. acs.org Similarly, the absolute configurations of other complex chiral molecules have been confirmed through single-crystal X-ray diffraction analysis. nih.gov
The data obtained from X-ray crystallography includes precise bond lengths, bond angles, and torsion angles, which collectively define the molecule's conformation in the solid state. This information is invaluable for benchmarking the results of computational chemistry studies.
Table 1: Representative Crystallographic Parameters for a Chiral Amino Acid Derivative
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 8.543 |
| b (Å) | 12.671 |
| c (Å) | 15.234 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1650.7 |
| Note: This table presents example data for an analogous chiral molecule to illustrate the type of information obtained from an X-ray crystallographic study. Actual values for this compound would require experimental determination. |
Computational Chemistry Studies
Computational chemistry provides a powerful suite of tools for investigating the properties of molecules at the atomic and electronic levels. These methods complement experimental techniques by offering insights into structures, energies, and dynamic processes that can be difficult or impossible to observe directly.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the optimized geometries and electronic structures of molecules like this compound. chemrevlett.com These calculations solve the Schrödinger equation for a given molecule to find the lowest energy arrangement of its atoms, corresponding to the optimized geometry.
The choice of the functional and basis set is critical for obtaining accurate results. For flexible molecules like amino acids, modern double hybrid functionals have been shown to provide accurate structural and conformational properties. nih.gov The calculations yield important information such as bond lengths, bond angles, and dihedral angles for the most stable conformers in the gas phase. Furthermore, these methods provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential. mdpi.com This information is key to understanding the molecule's reactivity.
Table 2: Calculated Geometric Parameters for a Representative Unsaturated Amino Ester
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C=C | 1.34 | ||
| C-N | 1.46 | ||
| C=O | 1.22 | ||
| C-C-N | 110.5 | ||
| O=C-O | 125.0 | ||
| H-N-C-C | |||
| Note: This table contains representative data for an analogous system, calculated using DFT, to illustrate the outputs of quantum chemical calculations. Specific values for this compound would need to be computed. |
A significant advantage of quantum chemical calculations is their ability to predict various spectroscopic parameters. By computing the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can be compared with experimental data to aid in the identification and characterization of the molecule.
Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be predicted by calculating the magnetic shielding tensors of the nuclei. nih.gov These predictions are highly valuable for assigning peaks in experimental NMR spectra and for confirming the proposed structure of a molecule. For complex systems, computational prediction of spectroscopic parameters can be an indispensable tool for structural elucidation. nih.govnih.gov
Computational chemistry is instrumental in mapping out the reaction pathways and understanding the mechanisms of chemical transformations. For reactions involving this compound, such as its synthesis or subsequent derivatization, transition state theory combined with quantum chemical calculations can be employed. acs.org
This approach involves locating the transition state structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. The energy of the transition state determines the activation energy of the reaction. By calculating the structures and energies of reactants, transition states, and products, a detailed energy profile for the reaction can be constructed. This allows for the investigation of different possible mechanistic pathways and the identification of the most favorable one. For instance, DFT calculations have been used to study the mechanisms of palladium-catalyzed allylation of primary amines. researchgate.net
This compound is a flexible molecule with several rotatable bonds, leading to a large number of possible conformations. Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational landscape of such molecules in solution or other environments. nih.gov
In an MD simulation, the classical equations of motion are solved for all atoms in the system over a period of time, generating a trajectory of atomic positions and velocities. mdpi.com This trajectory provides a detailed picture of the molecule's dynamic behavior, including conformational changes and intermolecular interactions. acs.org By analyzing the trajectory, the relative populations of different conformers can be determined, and the free energy landscape of conformational transitions can be mapped. This information is crucial for understanding how the molecule behaves in a realistic environment, which can influence its reactivity and biological function. nih.gov
Role As a Chiral Building Block in Advanced Organic Synthesis
Intermediate in the Synthesis of Complex Molecules and Bioactive Scaffolds:
Development of Unnatural Amino Acid Derivatives for Peptide Chemistry:The search for applications of ethyl 2-amino-3-methylpent-4-enoate in creating unnatural amino acid derivatives for peptide chemistry did not provide any specific instances. The field of unnatural amino acids is broad, but the role of this specific compound is not documented in the accessible literature.
Due to the absence of direct and detailed research findings in the specified areas, it is not possible to construct a scientifically accurate and informative article that adheres to the strict outline provided. The foundational information required to populate the sections and subsections on the chemical transformations and applications of "this compound" is not present in the currently available scientific databases and search results.
To fulfill the user's request, further original research or access to more specialized, non-public chemical databases would be necessary to find instances of this compound's use in the designated synthetic pathways. Without such information, any attempt to generate the requested article would result in content that is speculative and does not meet the required standards of scientific accuracy and adherence to the provided outline.
Applications in Protein Engineering and Chemical Biology
The unique structural features of this compound, particularly its vinyl group, position it as a valuable, albeit currently specialized, chiral building block in advanced organic synthesis with significant potential in protein engineering and chemical biology. Its utility is primarily centered on its role as a non-canonical amino acid (ncAA), which can be incorporated into proteins to introduce novel chemical functionalities.
Site-Specific Incorporation as an Unnatural Amino Acid into Proteins
The site-specific incorporation of unnatural amino acids into proteins is a powerful technique in chemical biology that allows for the introduction of novel chemical functionalities into a protein of interest. This process typically involves the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair that is engineered to recognize the unnatural amino-acid and incorporate it into a growing polypeptide chain at a specific, genetically encoded site. This is often achieved by repurposing a stop codon, such as the amber codon (UAG), to encode the ncAA. acs.orgnih.govacs.org
While direct literature documenting the specific incorporation of this compound is not available, the established methodologies for ncAA incorporation provide a clear blueprint for how this could be achieved. acs.orgwikipedia.org The process would involve:
Engineering an Orthogonal aaRS/tRNA Pair: A synthetase from one organism (e.g., E. coli) would be mutated to specifically recognize this compound and charge it onto its cognate, orthogonal tRNA. This engineered pair would then be introduced into the host expression system (e.g., mammalian cells). nih.gov
Site-Directed Mutagenesis: The gene encoding the protein of interest would be mutated to introduce an amber stop codon at the desired location for the ncAA insertion.
Cellular Expression: The host cells, containing the engineered aaRS/tRNA pair and the mutated gene of interest, would be grown in media supplemented with this compound. nih.gov The ester form of the amino acid may enhance its uptake and incorporation into proteins. nih.gov
This methodology allows for the precise placement of the vinyl-containing amino acid within a protein's structure, opening up a wide range of possibilities for studying and manipulating protein function.
Studying Protein Structure and Function through Non-Canonical Amino Acid Incorporation
The incorporation of ncAAs like this compound provides a powerful tool for probing protein structure and function. thieme-connect.deresearchgate.net The introduction of a unique chemical handle, such as the vinyl group, which is absent in the 20 canonical amino acids, allows for the selective modification of the protein with a variety of probes. acs.org
The vinyl group of this compound is particularly amenable to bioorthogonal reactions, which are chemical reactions that can occur in a biological environment without interfering with native cellular processes. wikipedia.org One of the most prominent examples of a bioorthogonal reaction involving a vinyl group is the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazines. acs.orgnih.govnih.gov
Table 1: Potential Bioorthogonal Reactions for this compound
| Reaction Type | Reactant | Product | Application |
| Inverse-Electron-Demand Diels-Alder (iEDDA) | Tetrazine | Dihydropyrazine | Attachment of fluorophores, biotin, or other labels |
| Thiol-ene Reaction | Thiol | Thioether | Protein cross-linking, surface immobilization |
| Photo-induced Tetrazole Ligation | Tetrazole | Dihydropyrazole | Spatiotemporal control of protein labeling |
By reacting the vinyl-containing protein with a tetrazine-linked fluorescent dye, for instance, researchers can specifically label the protein of interest for visualization and tracking within a cell. This approach can be used to study protein localization, trafficking, and dynamics. Furthermore, the introduction of this ncAA can be used to probe the local environment within a protein. Changes in the chemical reactivity or spectroscopic properties of the incorporated vinyl group can provide insights into conformational changes or interactions with other molecules.
Molecular Interactions and Biological Target Identification In Vitro (without clinical implications)
The vinyl group of this compound can also be exploited to study molecular interactions and identify biological targets in vitro. The reactivity of the vinyl group allows it to act as a handle for cross-linking experiments. For example, a protein containing this ncAA could be cross-linked to a binding partner, allowing for the identification of previously unknown protein-protein interactions.
Moreover, the vinyl group can be designed to act as a reactive probe to covalently modify the active site of an enzyme, thereby identifying it as a biological target. A notable example of this approach is the use of vinyl sulfones as irreversible inhibitors of the proteasome. nih.gov In a similar vein, a peptide or small molecule containing this compound could be used to "fish" for its binding partners in a cell lysate. After incubation, the vinyl group could be activated to form a covalent bond with its target, allowing for subsequent enrichment and identification by mass spectrometry. This strategy is a powerful component of activity-based protein profiling (ABPP). nih.gov
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | fluorochem.co.uk |
| CAS Number | 1339765-75-1 | fluorochem.co.uk |
| Molecular Formula | C₈H₁₅NO₂ | vulcanchem.com |
| Molecular Weight | 157.21 g/mol | vulcanchem.com |
| Exact Mass | 157.1103 g/mol | vulcanchem.com |
| Polar Surface Area | 52.32 Ų | vulcanchem.com |
| LogP (calculated) | 1.75 | vulcanchem.com |
Table 3: Spectroscopic Data for the Related Compound Ethyl 2-methylpentanoate
| Spectroscopic Data | Details |
| ¹H NMR (400 MHz, CDCl₃) | δ 4.13 (q, J = 7.1 Hz, 2H), 2.33 (p, J = 7.0 Hz, 1H), 1.63 (m, 2H), 1.40 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H), 1.13 (d, J = 7.0 Hz, 3H), 0.90 (t, J = 7.4 Hz, 3H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 176.7, 60.1, 41.5, 34.4, 20.3, 17.0, 14.3, 11.6 |
| Mass Spectrum (EI) | m/z (%): 144 (M⁺, 5), 115 (20), 102 (100), 88 (15), 73 (10), 57 (25), 43 (30) |
| Note: Data is for a structurally related saturated compound and is provided for illustrative purposes. chemicalbook.com |
Future Research Directions and Unexplored Avenues
Development of Novel Stereoselective Catalytic Methods
The synthesis of α,β-unsaturated amino esters with high stereoselectivity remains a key challenge in organic chemistry. Future research will likely focus on developing new catalytic systems that can control the stereochemistry at the α-carbon of Ethyl 2-amino-3-methylpent-4-enoate and its analogues.
One promising area is the use of transition metal catalysis. nih.gov Methods like the Negishi cross-coupling reaction have been shown to be effective for creating β,β-disubstituted (E)-α,β-unsaturated esters with high stereoretention. nih.gov Adapting such cross-coupling strategies or other transition metal-catalyzed reactions, such as Heck or Suzuki couplings, could provide efficient routes to stereodefined derivatives of the target compound. nih.gov
Organocatalysis also presents a powerful tool. Chiral bifunctional catalysts, such as squaramides, have been successfully used in asymmetric aza-Michael-Michael cascades to create complex heterocyclic structures with multiple stereocenters. nih.gov The development of organocatalysts specifically designed for the Michael addition to precursors of this compound could enable highly enantioselective syntheses. nih.govacs.org Furthermore, exploring photoredox catalysis in combination with anion-binding catalysis could offer new pathways for the enantioselective synthesis of β-amino esters. rsc.org
| Catalytic Approach | Potential Application to this compound | Key Advantages |
| Transition Metal Catalysis | Stereoretentive cross-coupling reactions to form derivatives. nih.gov | High efficiency, broad substrate scope. |
| Organocatalysis | Asymmetric Michael additions and cascade reactions. nih.gov | Metal-free, environmentally benign, high stereocontrol. |
| Photoredox Catalysis | Dual catalytic enantioselective synthesis pathways. rsc.org | Mild reaction conditions, unique reactivity. |
Flow Chemistry and Continuous Processing for Scalable Synthesis
The transition from batch to continuous flow processing offers numerous advantages for the synthesis of fine chemicals and pharmaceuticals, including improved safety, scalability, and product quality. ajinomoto.comazolifesciences.com Future research on this compound will likely involve the development of continuous flow methods for its production.
Flow chemistry is particularly well-suited for handling hazardous reagents and reactions, which can be performed in closed, highly controlled systems. ajinomoto.com This technology enables seamless scaling from laboratory research to industrial production. ajinomoto.comazolifesciences.com A multi-step continuous process, similar to the four-step synthesis of β-amino acids from α-amino acids via Arndt–Eistert homologation, could be designed for this compound. rsc.org Such a telescoped approach, where multiple reaction steps are performed in sequence without intermediate purification, can significantly reduce reaction times and waste. acs.org
| Feature of Flow Chemistry | Benefit for Synthesizing this compound |
| Enhanced Safety | Safe handling of potentially hazardous reagents and intermediates in a closed system. ajinomoto.com |
| Scalability | Straightforward scaling of production from lab to industrial quantities. azolifesciences.com |
| Process Control | Precise control over reaction parameters (temperature, pressure, time) leading to higher yields and purity. ajinomoto.com |
| Telescoped Synthesis | Integration of multiple reaction steps into a single continuous process, improving efficiency. acs.orgnih.gov |
Computational Design of New Reactions and Derivations
Computational chemistry and computer-aided design are becoming indispensable tools in modern chemical research. nih.gov For this compound, computational methods can be employed to design novel reactions and predict the properties of its derivatives.
Researchers can use computational techniques to model reaction mechanisms and design new organocatalysts or metal-based catalysts with enhanced selectivity and activity. rsc.org For instance, computational studies can help understand the interactions between a catalyst and a substrate, guiding the rational design of more effective catalytic systems. rsc.org
Furthermore, computational protein design software can be adapted to explore how incorporating this compound, a non-canonical amino acid, into peptides might affect their structure and stability. nih.gov By modeling the conformational preferences and potential interactions of this amino acid within a peptide backbone, scientists can predict its impact on protein folding and function, paving the way for the design of novel peptide-based therapeutics with enhanced properties. nih.gov
Exploration of Bio-Orthogonal Chemistries with the Unsaturated Moiety
Bio-orthogonal chemistry refers to reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The vinyl group in this compound makes it an excellent candidate for bio-orthogonal transformations.
The unsaturated moiety can act as a dienophile in inverse-electron-demand Diels-Alder (IEDDA) reactions with tetrazines. nih.gov This "tetrazine ligation" is known for its rapid kinetics and the formation of a stable conjugate with nitrogen gas as the only byproduct, making it ideal for in vivo applications. nih.gov
Alternatively, the vinyl group could be further functionalized to incorporate other bio-orthogonal handles, such as azides or alkynes, which are central to copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC) reactions, commonly known as "click chemistry". researchgate.net Incorporating this non-canonical amino acid into proteins would allow for precise, site-specific labeling and imaging of proteins in their native environment. acs.orgnih.gov
| Bio-orthogonal Reaction | Role of the Unsaturated Moiety | Application |
| Inverse-Electron-Demand Diels-Alder (IEDDA) | Acts as a dienophile reacting with a tetrazine. nih.gov | Real-time imaging and bioconjugation in living cells. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Can be modified to bear an alkyne or strained alkene for reaction with an azide (B81097). wikipedia.org | Copper-free protein labeling and modification. researchgate.net |
| Oxime/Hydrazone Ligation | The amino ester can be derivatized to contain a ketone or aldehyde. acs.org | Covalent modification of biomolecules under biological conditions. acs.org |
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and ability to generate molecular diversity. consensus.app
The structure of this compound is well-suited for participation in MCRs. For example, it could be a key component in novel Mannich-like reactions to produce complex β-unsaturated α-amino esters. consensus.app Research in this area would focus on developing new MCRs where this compound or its precursors react with a variety of aldehydes and other nucleophiles to rapidly construct libraries of diverse and structurally complex molecules. consensus.app Such libraries are invaluable in the search for new drug candidates and biologically active compounds. The development of a three-component reaction for the synthesis of diverse β-unsaturated α-amino esters has already demonstrated the feasibility of this approach. consensus.app
Q & A
Basic Research Questions
Q. How can the synthesis of Ethyl 2-amino-3-methylpent-4-enoate be optimized for high yield and purity?
- Methodological Answer : Optimization requires systematic variation of reaction parameters. Key variables include:
- Solvent polarity : Test polar aprotic (e.g., DMF) vs. non-polar solvents to assess steric effects on the enoate formation.
- Catalyst loading : Evaluate stoichiometric vs. catalytic amounts of bases (e.g., K₂CO₃) to minimize side reactions.
- Temperature control : Use reflux conditions for kinetic control, monitored by TLC or HPLC to track intermediate stability .
- Purification : Employ column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures to isolate the compound. Raw yield and purity data should be tabulated with error margins (e.g., ±2% for triplicate runs) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : A multi-spectral approach is critical:
- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the methylpentenoyl backbone and ethyl ester group. Chemical shifts for the α,β-unsaturated ester (δ ~5.8–6.2 ppm) and amine protons (δ ~1.5–2.5 ppm) should be cross-validated with computational predictions .
- IR Spectroscopy : Confirm ester carbonyl (C=O, ~1740 cm⁻¹) and amine (N–H, ~3350 cm⁻¹) functional groups.
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns, distinguishing from isomeric byproducts .
Q. What experimental conditions favor crystallization of this compound for X-ray diffraction (XRD) studies?
- Methodological Answer : Crystallization success depends on:
- Solvent selection : Slow evaporation from a 1:1 dichloromethane/petroleum ether mixture often yields diffraction-quality crystals.
- Temperature gradient : Gradual cooling from 40°C to 4°C enhances lattice ordering.
- Data collection : Use SHELXL for structure refinement, focusing on resolving disorder in the methylpentenoyl chain. Anisotropic displacement parameters (ADPs) should be refined to R1 < 5% . ORTEP-III can generate publication-quality thermal ellipsoid plots .
Advanced Research Questions
Q. How can discrepancies between computational (DFT) and experimental (XRD) molecular conformations of this compound be resolved?
- Methodological Answer :
- Torsional analysis : Compare DFT-optimized dihedral angles (e.g., C2–C3–C4–C5) with XRD-derived values. Discrepancies >10° may indicate crystal packing forces overriding gas-phase conformers .
- Energy frameworks : Use CrystalExplorer to model intermolecular interactions (e.g., H-bonding, van der Waals) that stabilize non-DFT conformers. Pairwise interaction energies (kJ/mol) should be tabulated to quantify lattice stabilization .
- Statistical validation : Apply Hamilton R-factor ratios to assess whether experimental data significantly deviates from computational predictions .
Q. What methodologies are suitable for analyzing hydrogen-bonding networks in this compound crystals?
- Methodological Answer :
- Graph-set analysis : Classify H-bond motifs (e.g., D(2), R₂²(8)) using Etter’s formalism to identify donor-acceptor patterns. For example, amine-to-ester carbonyl interactions may form infinite C(6) chains .
- Hirshfeld surface analysis : Map dₙᵒᵣₘ surfaces to visualize close contacts (e.g., H···O/N). Quantify interaction percentages (e.g., H···O = 35% of surface contacts) using CrystalExplorer .
- Thermal desorption : Correlate H-bond strength with DSC data (e.g., endotherms at 150–200°C indicating lattice breakdown) .
Q. How can enantiomeric stability of this compound be studied under varying pH and solvent conditions?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) to resolve enantiomers. Retention time differences (Δt > 1.5 min) indicate configurational stability.
- Dynamic NMR : Monitor coalescence temperatures for amine proton signals to estimate enantiomerization barriers (ΔG‡) in DMSO-d₆ .
- pH-dependent kinetics : Conduct pseudo-first-order hydrolysis experiments (pH 2–12) to assess racemization rates. Plot ln(k) vs. pH to identify catalytic regimes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
